molecular formula C16H30Cl2N2O2 B12800257 1-Piperidinepropanoic acid, 8-methyl-8-azabicyclo(3.2.1)oct-3-yl ester, dihydrochloride, exo- CAS No. 87168-46-5

1-Piperidinepropanoic acid, 8-methyl-8-azabicyclo(3.2.1)oct-3-yl ester, dihydrochloride, exo-

Cat. No.: B12800257
CAS No.: 87168-46-5
M. Wt: 353.3 g/mol
InChI Key: OYAWJPWPFSNRLN-UHFFFAOYSA-N
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Description

1-Piperidinepropanoic acid, 8-methyl-8-azabicyclo(3.2.1)oct-3-yl ester, dihydrochloride, exo- is a compound that belongs to the family of tropane alkaloids.

Preparation Methods

The synthesis of 1-Piperidinepropanoic acid, 8-methyl-8-azabicyclo(3.2.1)oct-3-yl ester, dihydrochloride, exo- involves several steps. One common method is the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold, which is the central core of the compound . This process typically starts with an acyclic starting material that contains all the required stereochemical information. The stereocontrolled formation of the bicyclic scaffold is then achieved through various synthetic transformations . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production.

Chemical Reactions Analysis

1-Piperidinepropanoic acid, 8-methyl-8-azabicyclo(3.2.1)oct-3-yl ester, dihydrochloride, exo- undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it is studied for its potential effects on various biological systems. In medicine, it is investigated for its potential therapeutic applications, particularly in the treatment of neurological disorders. In industry, it is used in the production of various chemical products .

Mechanism of Action

The mechanism of action of 1-Piperidinepropanoic acid, 8-methyl-8-azabicyclo(3.2.1)oct-3-yl ester, dihydrochloride, exo- involves its interaction with specific molecular targets in the body. These targets may include receptors, enzymes, and other proteins that play a role in various biological pathways. The exact pathways involved depend on the specific application of the compound .

Properties

CAS No.

87168-46-5

Molecular Formula

C16H30Cl2N2O2

Molecular Weight

353.3 g/mol

IUPAC Name

(8-methyl-8-azabicyclo[3.2.1]octan-3-yl) 3-piperidin-1-ylpropanoate;dihydrochloride

InChI

InChI=1S/C16H28N2O2.2ClH/c1-17-13-5-6-14(17)12-15(11-13)20-16(19)7-10-18-8-3-2-4-9-18;;/h13-15H,2-12H2,1H3;2*1H

InChI Key

OYAWJPWPFSNRLN-UHFFFAOYSA-N

Canonical SMILES

CN1C2CCC1CC(C2)OC(=O)CCN3CCCCC3.Cl.Cl

Origin of Product

United States

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